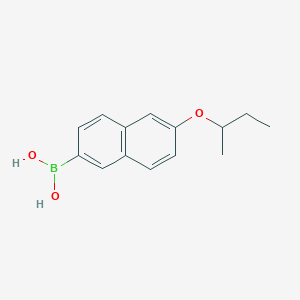

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C14H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a sec-butoxy group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthol with sec-butyl bromide in the presence of a base to form the sec-butoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The sec-butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenol Derivatives: Formed from oxidation reactions.

Scientific Research Applications

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The sec-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a sec-butoxy group.

6-Ethoxy-2-naphthaleneboronic acid: Contains an ethoxy group instead of a sec-butoxy group.

Uniqueness

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the sec-butoxy group, which provides distinct steric and electronic properties. This influences its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .

Biological Activity

(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and are known for their role in various biological processes. They have been explored for their applications in drug design, particularly as inhibitors of enzymes such as proteases and β-lactamases. The unique structural features of boronic acids allow them to interact with biomolecules effectively, making them valuable in therapeutic contexts.

Synthesis and Structural Properties

The synthesis of this compound involves the introduction of a sec-butoxy group at the 6-position of naphthalene, which enhances its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, which may contribute to its observed activities.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain boronic acid derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanisms often involve the disruption of bacterial cell wall synthesis or interference with enzyme function critical for bacterial survival.

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Other boronic acid derivatives | Escherichia coli | 8 µg/mL |

Anticancer Properties

The anticancer potential of boronic acids has been explored extensively. Studies have demonstrated that compounds with boronic acid functional groups can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.

Case Study: Inhibition of Tubulin Polymerization

In a study involving cis-stilbene derivatives containing boronic acid:

- IC50 Values : Compounds exhibited IC50 values ranging from 0.48 to 2.1 µM against B-16 melanoma cells.

- Mechanism : These compounds induced apoptosis via disruption of microtubule dynamics, which is critical for mitotic spindle formation during cell division.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine residues in active sites of enzymes. This property allows it to act as an inhibitor for various proteases and β-lactamases.

Structure-Activity Relationship (SAR)

The SAR studies on boronic acids reveal that modifications at specific positions on the aromatic ring significantly influence their biological activity. For instance, the introduction of hydrophobic groups enhances binding affinity and selectivity towards target enzymes.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Sec-butoxy group at position 6 | Increased lipophilicity |

| Hydroxyl group replacement | Enhanced enzyme inhibition |

Properties

Molecular Formula |

C14H17BO3 |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(6-butan-2-yloxynaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C14H17BO3/c1-3-10(2)18-14-7-5-11-8-13(15(16)17)6-4-12(11)9-14/h4-10,16-17H,3H2,1-2H3 |

InChI Key |

YPRMAPNMEHYHRP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)CC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.